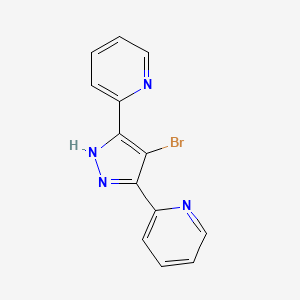
2,2'-(4-Bromo-1H-pyrazole-3,5-diyl)dipyridine
描述
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridinyl groups at positions 3 and 5, and a bromine atom at position 4
属性
CAS 编号 |
922506-47-6 |
|---|---|
分子式 |
C13H9BrN4 |
分子量 |
301.14 g/mol |
IUPAC 名称 |
2-(4-bromo-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C13H9BrN4/c14-11-12(9-5-1-3-7-15-9)17-18-13(11)10-6-2-4-8-16-10/h1-8H,(H,17,18) |
InChI 键 |
VCIRGXZWHPEXFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridylhydrazine with 2-pyridyl ketones in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization and bromination processes.
Industrial Production Methods
While specific industrial production methods for 3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative, while coupling with an aryl halide would produce a biaryl pyrazole.
科学研究应用
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism by which 3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyridinyl groups can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. In catalysis, the compound can coordinate with metal centers, stabilizing reactive intermediates and facilitating the catalytic cycle.
相似化合物的比较
Similar Compounds
3,5-Bis(2-pyridinyl)-1H-pyrazole: Lacks the bromine atom, which affects its reactivity and binding properties.
4-Bromo-1H-pyrazole: Lacks the pyridinyl groups, resulting in different electronic and steric properties.
3,5-Diphenyl-4-bromo-1H-pyrazole: Substitutes pyridinyl groups with phenyl groups, altering its chemical behavior and applications.
Uniqueness
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole is unique due to the presence of both pyridinyl groups and a bromine atom, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological or catalytic systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


